molecular formula C11H18Cl2N2O2S B6661002 N-(2-amino-2-methylpropyl)-2-chloro-4-methylbenzenesulfonamide;hydrochloride

N-(2-amino-2-methylpropyl)-2-chloro-4-methylbenzenesulfonamide;hydrochloride

Cat. No.: B6661002
M. Wt: 313.2 g/mol
InChI Key: MVGTZBNLGWMJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-2-methylpropyl)-2-chloro-4-methylbenzenesulfonamide;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a chloro group, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(2-amino-2-methylpropyl)-2-chloro-4-methylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2S.ClH/c1-8-4-5-10(9(12)6-8)17(15,16)14-7-11(2,3)13;/h4-6,14H,7,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGTZBNLGWMJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C)(C)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-methylpropyl)-2-chloro-4-methylbenzenesulfonamide;hydrochloride typically involves the reaction of 2-chloro-4-methylbenzenesulfonyl chloride with 2-amino-2-methylpropanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-chloro-4-methylbenzenesulfonyl chloride+2-amino-2-methylpropanolN-(2-amino-2-methylpropyl)-2-chloro-4-methylbenzenesulfonamide\text{2-chloro-4-methylbenzenesulfonyl chloride} + \text{2-amino-2-methylpropanol} \rightarrow \text{N-(2-amino-2-methylpropyl)-2-chloro-4-methylbenzenesulfonamide} 2-chloro-4-methylbenzenesulfonyl chloride+2-amino-2-methylpropanol→N-(2-amino-2-methylpropyl)-2-chloro-4-methylbenzenesulfonamide

The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include steps for purification and crystallization to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-methylpropyl)-2-chloro-4-methylbenzenesulfonamide;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions.

    Condensation Reactions: The sulfonamide group can engage in condensation reactions with other compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Condensation Reactions: Reagents like aldehydes or ketones are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonamides, while oxidation reactions may produce corresponding sulfoxides or sulfones.

Scientific Research Applications

N-(2-amino-2-methylpropyl)-2-chloro-4-methylbenzenesulfonamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-amino-2-methylpropyl)-2-chloro-4-methylbenzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and sulfonamide groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-methyl-1-propanol: Shares the amino and methyl groups but lacks the sulfonamide and chloro groups.

    2-chloro-4-methylbenzenesulfonamide: Contains the chloro and sulfonamide groups but lacks the amino group.

Uniqueness

N-(2-amino-2-methylpropyl)-2-chloro-4-methylbenzenesulfonamide;hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both amino and sulfonamide groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.